
R-Acebutolol-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Acebutolol-d7 is a deuterated form of ®-Acebutolol, a beta-blocker used primarily in the treatment of hypertension and arrhythmias. The deuterium atoms in ®-Acebutolol-d7 replace the hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the drug due to the isotope effect.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Acebutolol-d7 involves the incorporation of deuterium atoms into the ®-Acebutolol molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule. For example, deuterated solvents or deuterated reducing agents can be used during the synthesis.
Industrial Production Methods
Industrial production of ®-Acebutolol-d7 typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Utilizing catalysts to facilitate the incorporation of deuterium atoms.
Purification Techniques: Employing advanced purification techniques such as chromatography to isolate the deuterated compound.
Analyse Chemischer Reaktionen
Types of Reactions
®-Acebutolol-d7 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
®-Acebutolol-d7 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterated form allows researchers to study the metabolic pathways and pharmacokinetics of ®-Acebutolol with greater precision.
Isotope Effect Studies: Researchers can investigate the isotope effects on the drug’s activity and stability.
Drug Development: The compound can be used in the development of new beta-blockers with improved efficacy and reduced side effects.
Biological Studies: It is used in biological studies to understand its interaction with biological targets and pathways.
Wirkmechanismus
®-Acebutolol-d7 exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. The molecular targets include:
Beta-1 Adrenergic Receptors: These receptors are primarily found in the heart and are responsible for increasing heart rate and contractility.
Beta-2 Adrenergic Receptors: These receptors are found in the lungs and vascular smooth muscle and are involved in vasodilation and bronchodilation.
The blockade of these receptors leads to a decrease in heart rate, cardiac output, and blood pressure, making it effective in treating hypertension and arrhythmias.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propranolol: Another beta-blocker used for similar indications.
Metoprolol: A selective beta-1 blocker used in the treatment of hypertension and heart conditions.
Atenolol: A beta-1 selective blocker with similar therapeutic uses.
Uniqueness
®-Acebutolol-d7 is unique due to the presence of deuterium atoms, which can provide distinct advantages in pharmacokinetic studies and drug development. The deuterium atoms can slow down the metabolic degradation of the drug, potentially leading to longer-lasting effects and reduced side effects.
Eigenschaften
Molekularformel |
C18H28N2O4 |
|---|---|
Molekulargewicht |
343.5 g/mol |
IUPAC-Name |
N-[3-acetyl-4-[(2R)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]butanamide |
InChI |
InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/t15-/m1/s1/i2D3,3D3,12D |
InChI-Schlüssel |
GOEMGAFJFRBGGG-OYGJRULASA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@H](COC1=C(C=C(C=C1)NC(=O)CCC)C(=O)C)O |
Kanonische SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


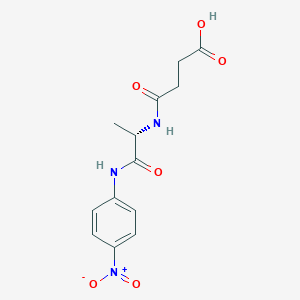

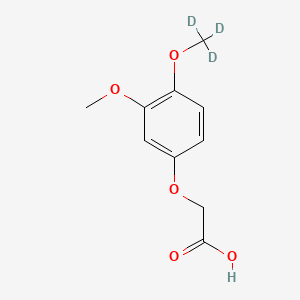
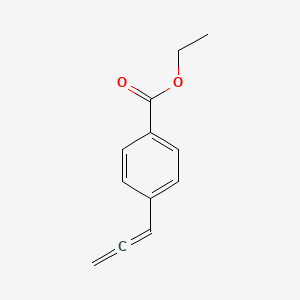
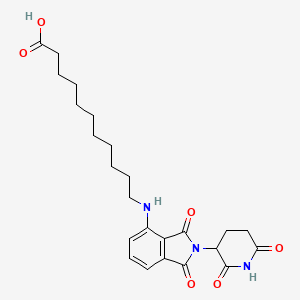
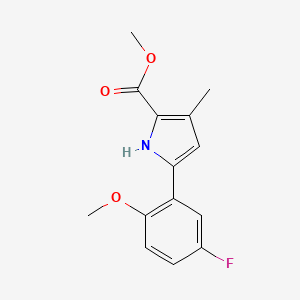
![4lambda6-Thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B12431253.png)


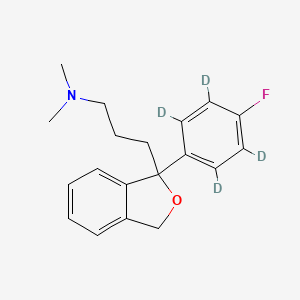
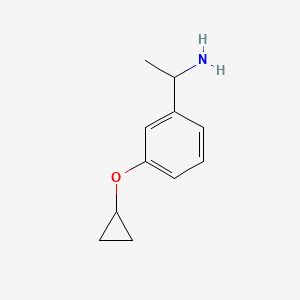
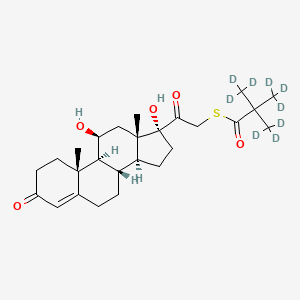
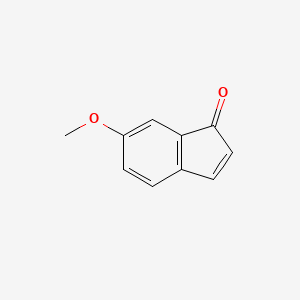
![4-[(2~{r},3~{a}~{s},5~{s},6~{s},6~{a}~{s})-6'-Chloranyl-6-(3-Chloranyl-2-Fluoranyl-Phenyl)-4-(Cyclopropylmethyl)-2'-Oxidanylidene-Spiro[1,2,3,3~{a},6,6~{a}-Hexahydropyrrolo[3,2-B]pyrrole-5,3'-1~{h}-Indole]-2-Yl]benzoic Acid](/img/structure/B12431306.png)
